

# chemical synthesis and purification of Profenofos for laboratory use

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An In-depth Technical Guide on the Laboratory Synthesis and Purification of **Profenofos** 

**Profenofos**, with the IUPAC name O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is an organophosphate insecticide and acaricide.[1][2][3] It functions as a non-systemic pesticide with contact and stomach action, primarily by inhibiting the acetylcholinesterase enzyme.[2][3] First registered in the United States in 1982, it is used on various crops, particularly cotton, to control a wide range of pests, mainly Lepidoptera and mites.[1][3] This technical guide provides detailed methodologies for the chemical synthesis and purification of **Profenofos** for research and laboratory purposes, summarizing key data and outlining experimental workflows.

### **Physicochemical Properties**

**Profenofos** is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[1][3] Its properties make it highly lipophilic, indicating a potential for bioaccumulation.[4] It is relatively stable in neutral and weakly acidic conditions but is susceptible to hydrolysis in alkaline media. [4]



Property	Value	
Chemical Formula	C11H15BrClO3PS[1]	
Molar Mass	373.63 g⋅mol <sup>-1</sup> [1]	
Appearance	Pale yellow to amber liquid[1]	
Density	~1.455 g/cm³ at 20°C[4]	
Water Solubility	28 mg/L at 25°C[4]	
Organic Solvent Solubility	Readily miscible with most organic solvents (e.g., acetone, ethanol, toluene, hexane)[4]	
Log K_ow	4.0 - 4.8[4]	

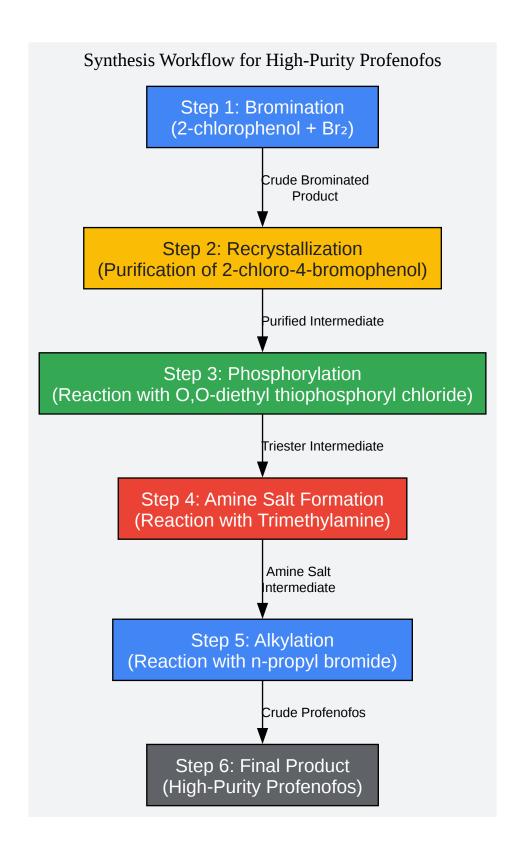
## **Chemical Synthesis of Profenofos**

The synthesis of **Profenofos** can be achieved through several routes. A prevalent method involves the multi-step preparation of high-purity **Profenofos** starting from the bromination of 2-chlorophenol. Modern techniques utilizing continuous flow chemistry have also been developed to enhance safety and efficiency.

# Route 1: High-Purity Synthesis via Intermediate Recrystallization

This method, adapted from patent literature, emphasizes the purification of a key intermediate to achieve a final product purity of up to 96%.[5][6] The process involves six main stages, from the initial bromination to the final product formation.





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Caption: Workflow for the multi-step synthesis of high-purity **Profenofos**.



#### Experimental Protocol (Route 1):

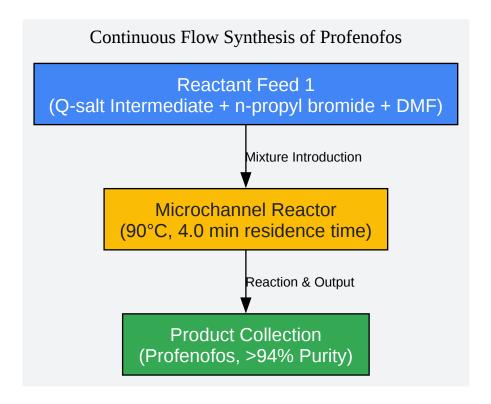
- Step 1: Bromination
  - React 2-chlorophenol with Bromine (Br<sub>2</sub>) in a 1:1 molar ratio.[5]
  - Maintain the reaction temperature between 30-50°C for 20-25 hours to yield the crude brominated product, primarily 2-chloro-4-bromophenol.[5]
- Step 2: Recrystallization of 2-chloro-4-bromophenol
  - Slowly heat the crude brominated product at a rate of 0.8-1.0°C per hour until the temperature reaches 48-50°C.[7]
  - Stop heating and allow the product to cool naturally to 42-43°C.[7]
  - Repeat this heating and cooling cycle 3 to 5 times. This process effectively separates impurities, such as 2-chloro-6-bromophenol.[7]
- Step 3: Phosphorylation
  - React the purified 2-chloro-4-bromophenol with sodium hydroxide and O,O-diethylthiophosphoryl chloride.[5] The molar ratio of the brominated product to sodium hydroxide to the chloride is 1:(1-2):(1-2).[5]
  - Conduct the reaction at 30-60°C for 20-25 hours to form the triester intermediate, O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.[5]
- Step 4: Amine Salt Formation
  - React the triester intermediate with trimethylamine in a 1:(1-4) molar ratio.[5]
  - Heat the mixture to a reflux temperature of 50-80°C and maintain for 6-10 hours.
  - After the reaction, remove water and excess trimethylamine to obtain the amine salt intermediate.[5]
- Step 5: Alkylation



- Add n-propyl bromide and a catalytic amount of dimethylformamide (DMF) to the amine salt intermediate.[5] The molar ratio of the amine salt to n-propyl bromide to DMF is 1:(2-5):0.005.[6]
- Maintain the reaction temperature at 50-100°C for 4-8 hours to form Profenofos.[6]
- Step 6: Work-up
  - Perform layering, washing, and solvent removal on the resulting product to obtain the final
    Profenofos product with a purity of up to 96%.[5]

#### **Route 2: Continuous Flow Synthesis**

A modern approach utilizes microchannel reactors to perform the synthesis of **Profenofos** in a continuous flow system.[8] This method offers improved safety, control, and efficiency. The process involves the sequential reaction of intermediates within a highly controlled environment.



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Caption: Simplified workflow for **Profenofos** synthesis using a microchannel reactor.

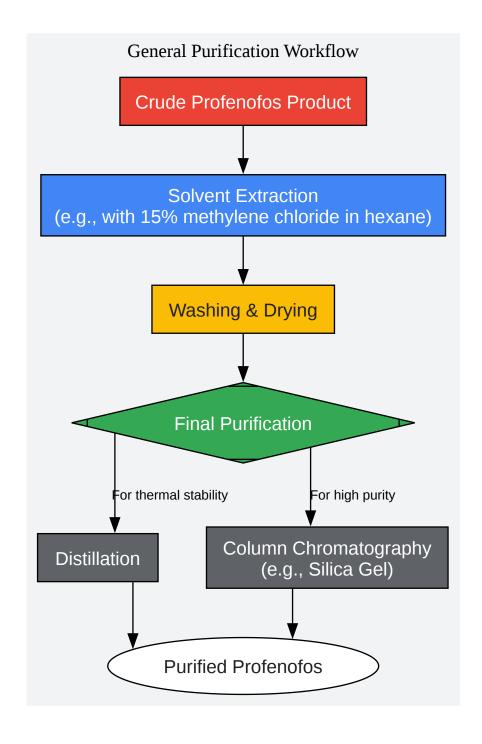
Experimental Protocol (Route 2):

- Preparation of Intermediate: Synthesize the trimethylethanaminium salt of O-(4-bromo-2-chlorophenyl) O-ethyl S-hydrogenphosphorothioate (Q-salt) as described in the patent literature.[8]
- Reactant Mixture: Prepare a mixture of the Q-salt intermediate (e.g., 20 gm), n-propyl bromide (e.g., 12 gm), and a catalytic amount of DMF.[8]
- Flow Reaction: Introduce this mixture into a microchannel reactor system.[8]
- Reaction Conditions: Maintain the reactor temperature at 90°C with a residence time of 4.0 minutes.[8]
- Product: The output from the reactor is **Profenofos** with a purity greater than 94%.[8]

#### **Purification of Profenofos**

After synthesis, the crude **Profenofos** product requires purification to remove unreacted starting materials, by-products, and solvents. Common laboratory techniques include extraction, distillation, and chromatography.





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Caption: General workflow for the purification of crude **Profenofos**.

Detailed Methodologies:



- Extraction: Organophosphorus pesticides like **Profenofos** can be extracted from aqueous solutions or reaction mixtures using a solvent such as 15% methylene chloride in hexane.[9] The organic extract is then dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>).[10]
- Distillation: Crude **Profenofos** can be purified by distillation to remove lower-boiling impurities and solvents.[11] This is effective for large-scale purification but requires careful temperature and pressure control to avoid degradation.
- Column Chromatography: For achieving high purity on a laboratory scale, column chromatography is a suitable method.[9]
  - Stationary Phase: Silica gel is a common choice.[9][12] It should be activated by heating (e.g., at 200°C for 6 hours) and then deactivated with a small percentage of water (e.g., 3% by weight) before use.[9]
  - Mobile Phase: A non-polar solvent system, such as hexane with a small amount of a more polar solvent like acetone or ethyl acetate, can be used for elution.
  - Procedure: The crude extract is concentrated and loaded onto the prepared silica gel column. The column is then eluted with the mobile phase, and fractions are collected. The fractions containing **Profenofos** are identified using a technique like Thin Layer Chromatography (TLC) before being combined and concentrated.

## **Quality Control and Analysis**

The purity and identity of the synthesized **Profenofos** must be confirmed using analytical techniques. Gas Chromatography (GC) is the primary method for the quantitative analysis of **Profenofos**.



Parameter	Method	Details
Purity Assay	Gas Chromatography (GC)	A GC system equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) is ideal for selectivity and sensitivity.[9]
Identity Confirmation	Gas Chromatography-Mass Spectrometry (GC/MS)	Recommended for confirming the chemical structure, especially for newly synthesized batches.[9]
Limit of Quantification (LOQ)	GC-ECD	For residue analysis, LOQs are typically in the range of 0.02–0.05 mg/kg.[12]
Formulation Analysis	High-Performance Liquid Chromatography (HPLC)	Can be used for analyzing emulsifiable concentrate (EC) formulations.[13]

Disclaimer: **Profenofos** is a toxic organophosphate insecticide. All synthesis and purification procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All local regulations regarding the handling and disposal of hazardous chemicals must be strictly followed.

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